molecular formula C7H4BrClN2O B3295161 3-Bromo-4-chloro-6-hydroxyindazole CAS No. 887569-81-5

3-Bromo-4-chloro-6-hydroxyindazole

Cat. No.: B3295161
CAS No.: 887569-81-5
M. Wt: 247.47 g/mol
InChI Key: ALHPLDGVEGXGKJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-hydroxyindazole (C₇H₄BrClN₂O; molecular mass 247.476) is a halogenated indazole derivative characterized by bromo and chloro substituents at positions 3 and 4, respectively, and a hydroxyl group at position 6 . Its structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound’s indazole core is notable for its dual nitrogen atoms, enabling hydrogen bonding and coordination with biological targets .

Properties

IUPAC Name

3-bromo-4-chloro-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHPLDGVEGXGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-hydroxyindazole typically involves the bromination and chlorination of indazole derivatives. One common method starts with the bromination of 4-chloroindazole, followed by hydroxylation at the 6-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and chlorinating agents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-hydroxyindazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-chloro-6-hydroxyindazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-hydroxyindazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Mass Key Properties/Applications Evidence ID
3-Bromo-4-chloro-6-hydroxyindazole Br (3), Cl (4), OH (6) C₇H₄BrClN₂O 247.48 Intermediate for drug synthesis
3-Bromo-4-chloro-6-methoxyindazole Br (3), Cl (4), OCH₃ (6) C₈H₆BrClN₂O 261.51 Enhanced lipophilicity; stable under acidic conditions
3-Bromo-6-chloro-4-nitroindazole Br (3), Cl (6), NO₂ (4) C₇H₃BrClN₃O₂ 292.47 Electron-withdrawing nitro group; reactive in substitution reactions
3-Bromo-4-hydroxy-6-iodoindazole Br (3), OH (4), I (6) C₇H₄BrIN₂O 338.93 Heavy halogen (I) for radiopharmaceuticals; altered H-bonding
3-Bromo-6-chloro-4-aminoindazole Br (3), Cl (6), NH₂ (4) C₇H₅BrClN₃ 246.50 Basic amino group; precursor for diazotization reactions
4-Bromo-3-hydroxyindazole-6-carboxylic acid Br (4), OH (3), COOH (6) C₈H₅BrN₂O₃ 257.04 Acidic carboxyl group; potential for salt formation

Key Research Findings

Electronic and Reactivity Differences
  • Methoxy vs. Hydroxy Substitution : Replacing the hydroxyl group with methoxy (C₈H₆BrClN₂O) increases lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity . This modification is critical in optimizing pharmacokinetic properties.
  • Nitro Group Impact : The nitro-substituted analog (C₇H₃BrClN₃O₂) exhibits heightened reactivity in nucleophilic aromatic substitution due to the electron-withdrawing nitro group, enabling facile synthesis of derivatives for drug discovery .

Spectroscopic and Analytical Data

  • IR and NMR Profiles : Analogous compounds like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () show characteristic peaks for Br (533 cm⁻¹ in IR) and aromatic protons (δ 6.99–8.00 ppm in ¹H-NMR), consistent with halogen and aromatic ring effects .
  • Mass Spectrometry: The original compound’s monoisotopic mass (245.919553) aligns with theoretical values, while analogs like the nitro derivative (M⁺ = 292.47) confirm substituent contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-6-hydroxyindazole
Reactant of Route 2
3-Bromo-4-chloro-6-hydroxyindazole

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